molecular formula C9H18N2O4S B6360006 1,3-Diethylimidazolium ethylsulfate CAS No. 516474-04-7

1,3-Diethylimidazolium ethylsulfate

Cat. No.: B6360006
CAS No.: 516474-04-7
M. Wt: 250.32 g/mol
InChI Key: OEQQXBJGXYUGSS-UHFFFAOYSA-M
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Description

1,3-Diethylimidazolium ethylsulfate is an ionic liquid with the chemical formula C₉H₁₈N₂O₄S. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in water and organic solvents . These characteristics make it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethylimidazolium ethylsulfate can be synthesized through the reaction of 1-ethylimidazole with diethyl sulfate under ambient conditions . The reaction typically involves mixing the reactants in a suitable solvent and allowing the reaction to proceed at room temperature. The product is then purified through crystallization or distillation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethylimidazolium ethylsulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like halides and hydroxides. The reactions are typically carried out in polar solvents at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with sodium chloride can produce 1,3-diethylimidazolium chloride and sodium ethylsulfate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethylimidazolium ethylsulfate is unique due to its combination of low volatility, high thermal stability, and excellent solubility. These properties make it more versatile compared to similar compounds, especially in applications requiring high-temperature stability and solubility in various solvents.

Properties

IUPAC Name

1,3-diethylimidazol-1-ium;ethyl sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.C2H6O4S/c1-3-8-5-6-9(4-2)7-8;1-2-6-7(3,4)5/h5-7H,3-4H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQQXBJGXYUGSS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)CC.CCOS(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516474-04-7
Record name 1H-Imidazolium, 1,3-diethyl-, ethyl sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516474-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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